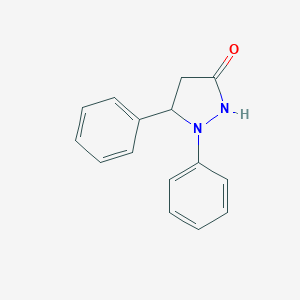

1,5-Diphenylpyrazolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDMBBKKGFKNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395159 | |

| Record name | 1,5-diphenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6118-95-2 | |

| Record name | 1,5-diphenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,5-Diphenylpyrazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview for the synthesis and comprehensive characterization of 1,5-Diphenylpyrazolidin-3-one, a heterocyclic compound of interest in medicinal chemistry. The document outlines the mechanistic principles behind its synthesis via the reaction of phenylhydrazine with ethyl cinnamate, provides a robust, step-by-step experimental protocol, and details the analytical techniques required for structural elucidation and purity confirmation. This includes methodologies and expected data for melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The content is structured to provide both theoretical understanding and practical, field-tested insights to ensure reproducibility and accuracy in a laboratory setting.

Introduction: The Significance of the Pyrazolidinone Scaffold

Pyrazolidinone derivatives are a class of five-membered nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties, have established them as privileged structures in drug discovery.[1][2] 1,5-Diphenylpyrazolidin-3-one serves as a fundamental analogue in this class, and a thorough understanding of its synthesis and characterization is crucial for researchers aiming to develop novel therapeutics based on this framework.

This guide provides an autonomous, in-depth protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions.

Synthesis of 1,5-Diphenylpyrazolidin-3-one

The synthesis of 1,5-Diphenylpyrazolidin-3-one is most commonly achieved through the cyclocondensation reaction between phenylhydrazine and an α,β-unsaturated ester, such as ethyl cinnamate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

Reaction Principle and Mechanism

The reaction is initiated by the nucleophilic attack of phenylhydrazine on the β-carbon of ethyl cinnamate (a Michael addition). This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety on the ester carbonyl group, leading to the formation of a cyclic intermediate. The subsequent elimination of an ethanol molecule results in the stable 1,5-Diphenylpyrazolidin-3-one ring system. An acidic or basic catalyst can be employed to facilitate the reaction.[3]

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed mechanism for the synthesis of 1,5-Diphenylpyrazolidin-3-one.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for reaction monitoring and purification.

Materials and Reagents:

-

Phenylhydrazine

-

Ethyl cinnamate

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for recrystallization (e.g., ethanol)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Workflow Diagram:

Caption: Experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phenylhydrazine (1 equivalent) and ethyl cinnamate (1 equivalent) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 5-10% of the molar quantity of the reactants) to the mixture. The acid protonates the carbonyl group of the ester, making it more electrophilic and facilitating the initial nucleophilic attack.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation. Collect the crude solid by vacuum filtration.

-

Washing and Neutralization: Wash the collected solid with cold water to remove any water-soluble impurities, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acetic acid. Finally, wash again with water.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: Purify the crude 1,5-Diphenylpyrazolidin-3-one by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

Characterization of 1,5-Diphenylpyrazolidin-3-one

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Characterization

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point (MP): The melting point is a crucial indicator of purity. A sharp melting point range is expected for a pure compound. The literature value for the melting point of 1,5-Diphenylpyrazolidin-3-one is approximately 165-168 °C.

Spectroscopic Characterization

The following spectroscopic techniques are fundamental for the structural elucidation of 1,5-Diphenylpyrazolidin-3-one.

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Expected Absorptions:

-

~3200-3400 cm⁻¹ (N-H stretch): A broad peak indicating the presence of the N-H group in the pyrazolidinone ring.

-

~1650-1700 cm⁻¹ (C=O stretch): A strong absorption band corresponding to the amide carbonyl group.[2]

-

~3000-3100 cm⁻¹ (Aromatic C-H stretch): Peaks indicating the aromatic C-H bonds.

-

~1450-1600 cm⁻¹ (C=C stretch): Absorptions characteristic of the aromatic rings.

-

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for both ¹H and ¹³C NMR analysis.[4]

-

Expected ¹H NMR Signals (in CDCl₃):

-

~7.0-7.5 ppm (m, 10H): A complex multiplet corresponding to the ten protons of the two phenyl rings.

-

~4.5-5.0 ppm (dd, 1H): A doublet of doublets for the proton at the C5 position, coupled to the two protons at the C4 position.

-

~2.5-3.0 ppm (m, 2H): A multiplet for the two diastereotopic protons at the C4 position.

-

~8.0-9.0 ppm (br s, 1H): A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~170-175 ppm: The signal for the carbonyl carbon (C3).

-

~115-145 ppm: A series of signals corresponding to the carbons of the two phenyl rings.

-

~55-65 ppm: The signal for the methine carbon (C5).

-

~35-45 ppm: The signal for the methylene carbon (C4).

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Protocol: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Molecular Ion Peak: The molecular formula for 1,5-Diphenylpyrazolidin-3-one is C₁₅H₁₄N₂O, with a molecular weight of 238.29 g/mol . A prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 238 or 239, respectively.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | Range | 165-168 °C |

| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3200-3400 (N-H), ~1650-1700 (C=O), ~1450-1600 (C=C) |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~7.0-7.5 (Ar-H), ~4.5-5.0 (C5-H), ~2.5-3.0 (C4-H₂), ~8.0-9.0 (N-H) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~170-175 (C=O), ~115-145 (Ar-C), ~55-65 (C5), ~35-45 (C4) |

| Mass Spectrometry | Molecular Ion (m/z) | [M]⁺ at 238 or [M+H]⁺ at 239 |

Safety, Handling, and Storage

-

Phenylhydrazine: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

General Handling: Standard laboratory safety procedures should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals.

-

Storage: Store 1,5-Diphenylpyrazolidin-3-one in a tightly sealed container in a cool, dry place away from light.

Conclusion

This guide provides a comprehensive and authoritative framework for the successful synthesis and characterization of 1,5-Diphenylpyrazolidin-3-one. By integrating mechanistic understanding with a detailed, validated experimental protocol and clear characterization benchmarks, researchers are equipped to produce and verify this important heterocyclic scaffold with high purity and confidence. The methodologies described herein serve as a foundational platform for further exploration and development of novel pyrazolidinone-based compounds in the field of drug discovery.

References

-

Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016. [Link]

-

Organic Chemistry Research (2018) Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction. Org. Chem. Res., Vol. 4, No. 2, 174-181. [Link]

Sources

biological activity of novel 1,5-Diphenylpyrazolidin-3-one analogs.

An In-Depth Technical Guide to the Biological Activity of Novel 1,5-Diphenylpyrazolidin-3-one Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolidinone Core in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen-containing scaffolds being particularly prominent.[1] Among these, the 1,5-Diphenylpyrazolidin-3-one moiety has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement and electronic properties allow for versatile interactions with various biological targets. For decades, molecules incorporating the pyrazolidinone core have demonstrated a remarkable breadth of pharmacological applications, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and neuroprotective activities.[1]

This guide provides a comprehensive exploration of the multifaceted biological activities of novel 1,5-Diphenylpyrazolidin-3-one analogs. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, detail the rigorous experimental methodologies required for their evaluation, and present the data in a clear, actionable format. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the discovery of new therapeutics based on this versatile chemical scaffold.

The Broad Spectrum of Biological Efficacy

The therapeutic potential of 1,5-Diphenylpyrazolidin-3-one analogs is diverse. The following sections explore the most significant and well-documented biological activities, explaining the causal relationships behind the experimental models used for their validation.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex physiological response to harmful stimuli, mediated by a cascade of signaling molecules.[2] A key pathway in this process is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce prostaglandins (PGs) and leukotrienes (LTs), respectively.[3][4][5] These eicosanoids are potent mediators of pain, swelling, and fever.

The primary mechanism for the anti-inflammatory action of pyrazolidinone derivatives is the inhibition of these enzymes.[2] By blocking the catalytic activity of COX and/or LOX, these compounds effectively reduce the production of pro-inflammatory PGs and LTs.[3][4] This dual-inhibition capability is of significant therapeutic interest, as it may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can have gastrointestinal side effects.[6]

Key Mechanistic Target: Cyclooxygenase (COX) Inhibition The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[5] Many traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effect (via COX-2 inhibition) but also to gastric distress (via COX-1 inhibition).[4] The development of pyrazole-based analogs has led to compounds with good selectivity for COX-2 over COX-1, representing a significant advancement in anti-inflammatory therapy.[7][8]

Key Mechanistic Target: Lipoxygenase (LOX) Inhibition Lipoxygenases are a family of enzymes that catalyze the production of leukotrienes, which are deeply involved in inflammatory processes and have emerged as a critical therapeutic target.[3][9] The ability of certain pyrazolidinone analogs to inhibit LOX activity provides an additional and complementary mechanism for controlling inflammation, particularly in diseases like asthma where leukotrienes play a central role.[3][10][11]

Analgesic Activity: From Nociception to Relief

Pain is a direct and debilitating symptom of inflammation. The analgesic (pain-relieving) properties of 1,5-Diphenylpyrazolidin-3-one analogs are intrinsically linked to their anti-inflammatory effects. By inhibiting the synthesis of prostaglandins, which sensitize nerve endings to painful stimuli, these compounds effectively raise the pain threshold. Several preclinical models are employed to validate this activity, each designed to simulate different types of pain.[12] These models include thermal stimuli (hot plate test), chemical stimuli (acetic acid-induced writhing), and mechanical stimuli.[13][14][15][16] Studies have consistently demonstrated the potent analgesic effects of various pyrazolidine-3,5-dione derivatives in these assays.[17][18][19][20]

Antimicrobial Activity: A Defense Against Pathogens

Beyond their anti-inflammatory and analgesic roles, pyrazolidinone derivatives have shown promising activity against a range of microbial pathogens.[21][22][23][24] Both antibacterial and antifungal effects have been documented, highlighting the potential for developing novel anti-infective agents, a critical need in an era of growing antibiotic resistance.[1][25] The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC) using techniques like broth microdilution.[22][26][27][28] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency can be significantly influenced by the nature and position of substituents on the phenyl rings of the core structure.[23][25]

Visualizing the Scientific Approach

To better understand the process of evaluating these novel compounds, the following diagrams illustrate a typical experimental workflow and the core biochemical pathway they target.

Caption: Inhibition of the Arachidonic Acid Cascade by pyrazolidinone analogs.

Field-Proven Experimental Protocols

The trustworthiness of any claim regarding biological activity rests on reproducible, validated protocols. The following sections provide step-by-step methodologies for core experiments.

Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a benchmark model for evaluating acute inflammation. [18][29]

-

Animal Preparation: Use healthy adult Wistar rats (150-200g). Acclimatize the animals for at least one week. Fast them overnight before the experiment but allow free access to water.

-

Grouping: Divide animals into groups (n=6):

-

Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

-

Standard Group: Receives a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Test Groups: Receive different doses of the 1,5-Diphenylpyrazolidin-3-one analog.

-

-

Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This model assesses peripheral analgesic activity by inducing visceral pain. [12][15][18]

-

Animal Preparation: Use healthy adult Swiss albino mice (20-25g). Follow similar acclimatization and fasting procedures as above.

-

Grouping: Establish control, standard (e.g., Aspirin, 100 mg/kg), and test groups (n=6).

-

Drug Administration: Administer the respective substances (vehicle, standard, or test compound) 30 minutes (i.p.) or 60 minutes (p.o.) before the acetic acid injection.

-

Induction of Writhing: Inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg body weight).

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes.

-

Calculation: Determine the percentage protection (analgesic activity) using the formula: % Protection = [(Mean writhes in control - Mean writhes in test) / Mean writhes in control] * 100

Protocol 3: In Vitro Antimicrobial Susceptibility (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [26][28][30]

-

Preparation of Inoculum: From a fresh culture plate, select several colonies of the test microorganism (e.g., S. aureus, E. coli). Suspend them in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). [26]Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [26]2. Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include essential controls on each plate:

-

Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin).

-

Negative Control (Growth Control): Broth with inoculum but no compound.

-

Sterility Control: Broth only.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [26]This can be assessed visually or by measuring optical density with a plate reader.

Quantitative Data Summary

Effective data presentation is crucial for comparing the efficacy of different analogs. The following tables provide a standardized format for presenting experimental findings.

Table 1: Anti-inflammatory Activity of 1,5-Diphenylpyrazolidin-3-one Analogs

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hr) |

| Control | Vehicle | 0% |

| Indomethacin | 10 | 75.2% |

| Analog A | 25 | 45.8% |

| Analog B | 25 | 68.5% |

| Analog C | 25 | 52.1% |

Table 2: Minimum Inhibitory Concentration (MIC) of Analogs against Various Microorganisms

| Compound | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 8 |

| Analog A | 32 | 64 | >128 |

| Analog B | 16 | 32 | 64 |

| Analog C | 64 | 128 | >128 |

Conclusion and Future Perspectives

The 1,5-Diphenylpyrazolidin-3-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research demonstrates that analogs derived from this core possess potent and often multi-faceted biological activities, primarily as anti-inflammatory, analgesic, and antimicrobial agents. Their ability to inhibit key enzymes in the inflammatory cascade, such as COX and LOX, underpins much of their therapeutic potential.

Future research should focus on several key areas. The synthesis of new analogs should be guided by robust structure-activity relationship studies to optimize potency and selectivity, particularly for the COX-2 enzyme to minimize side effects. Further exploration into their potential as neuroprotective or anticancer agents is also warranted, given the broad biological activities associated with this class of compounds. [1]Ultimately, the continued investigation of 1,5-Diphenylpyrazolidin-3-one derivatives holds significant promise for delivering the next generation of drugs to combat inflammation, pain, and infectious diseases.

References

- Gore, R. Synthesis, Characterization and antimicrobial activity of azole-pyrazolidin-3-one derivatives. International Journal of Pharmaceutical Chemistry.

- BenchChem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

- Eze, F., Uzor, P., & Osadebe, P. O. (2019).

- Bhosale, S. K., & Bhosale, N. S. (2008).

- Preclinical screening models for Analgesic drugs. (n.d.). Slideshare.

- Patel, P. K., Sahu, J., & Chandel, S. S. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Science Publishing Group.

- Barrot, M. (2012).

- Patel, P. K., Sahu, J., & Chandel, S. S. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals.

- Recent and advanced animal models used in the Screening of analgesics and anti-inflamm

- Lu, D., et al. (n.d.).

- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2013).

- Novel 5-lipoxygenase inhibitors identified by comput

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Lipoxygenases (LOs): An Heterogenous Family of Lipid Peroxidizing Enzymes Implicated in Cell Differentiation, Inflammation, Asthma, Carcinogenesis, Atherogenesis-An Interesting Target for the Development of Promising Drugs. (n.d.).

- Aksöz, B. E., Gürpınar, S. S., & Eryılmaz, M. (2020).

- In vivo and in-vitro anti-inflamm

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. Routledge.

- Aksöz, B. E., Gürpınar, S. S., & Eryılmaz, M. (2020).

- Evranos Aksöz, B., Gürpınar, S. S., & Eryılmaz, M. (2020).

- Islam, A. M., el-Bayouki, K. A., & Moharram, H. H. (1984). Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity. Pharmazie, 39(6), 382-3.

- Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. (n.d.).

- Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar.

- Tiwari, A., Singh, A., & Nagar, U. S. (n.d.).

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing.

- In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. (n.d.).

- Development of novel molecules to study lipoxygenase activity in its cellular context. (2020). the University of Groningen research portal.

- Tiwari, A., Singh, A., & Nagar, U. S. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities.

- Raffa, D., et al. (2010). Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies. PubMed.

- Analgesic Peptides: From Natural Diversity to R

- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.

- Nardi, D., Massarani, E., & Magistretti, M. J. (1969). Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. PubMed.

- Flora, L. (1980). Pyrazolidine anti-inflammatory composition and methods of use.

- Synthesis, Analgesic, Anti-inflammatory and Antimicrobial Activities of Some Novel Pyrazoline Deriv

- In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube.

- Garscha, U., et al. (n.d.). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH.

- Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv

- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2019). PMC - NIH.

- Penning, T. D., et al. (n.d.). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). PubMed.

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[21][26][31]riazin-7(6H)-ones and Derivatives. (n.d.). MDPI.

- Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (n.d.). MDPI.

- Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (n.d.). Oriental Journal of Chemistry.

- Neurochemical studies of an analgesic, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole [difenamizole]. (n.d.). PubMed.

- The Mechanism of Action of Anti-Inflammatory Drugs. (n.d.).

- Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. PubMed.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. US4216212A - Pyrazolidine anti-inflammatory composition and methods of use - Google Patents [patents.google.com]

- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals, International Journal of Neurologic Physical Therapy, Science Publishing Group [sciencepublishinggroup.com]

- 13. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]

- 14. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijpbr.in [ijpbr.in]

- 17. [PDF] Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Synthesis, Characterization and antimicrobial activity of azole-pyrazolidin-3-one derivatives | Semantic Scholar [semanticscholar.org]

- 22. turkjps.org [turkjps.org]

- 23. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 25. turkjps.org [turkjps.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. apec.org [apec.org]

- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. In vivo and in-vitro anti-inflammatory study | PPT [slideshare.net]

- 30. routledge.com [routledge.com]

- 31. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Biological Mechanism of Action of 1,5-Diphenylpyrazolidin-3-one and its Analogs

Foreword: Unraveling the Therapeutic Potential of Pyrazolidinones

The pyrazolidinone scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, has long been a cornerstone in medicinal chemistry. From the early discovery of phenylbutazone to the development of modern selective inhibitors, this chemical motif has yielded a plethora of compounds with significant pharmacological activities. This guide delves into the intricate biological mechanisms of a key member of this family, 1,5-Diphenylpyrazolidin-3-one, and its derivatives. Our focus will be on elucidating the molecular interactions and pathway modulations that underpin their therapeutic effects, particularly in the context of inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

The Core Scaffold: 1,5-Diphenylpyrazolidin-3-one - A Foundation for Anti-Inflammatory Activity

1,5-Diphenylpyrazolidin-3-one and its analogs have demonstrated a wide spectrum of biological activities, with their anti-inflammatory properties being the most extensively studied. The core mechanism of action for many of these compounds lies in their ability to modulate the arachidonic acid cascade, a critical pathway in the inflammatory response.

Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A significant body of evidence points to the dual inhibitory capacity of pyrazolidinone derivatives against both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Cyclooxygenase (COX) Inhibition: The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Derivatives of 1,5-diphenylpyrazole have been shown to be potent inhibitors of COX-2. The selectivity for COX-2 over COX-1 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Molecular docking studies have revealed that 1,5-diarylpyrazole compounds can fit into the active sites of both COX-1 and COX-2, with subtle structural differences dictating their selectivity.

-

Lipoxygenase (LOX) Inhibition: The lipoxygenase pathway leads to the production of leukotrienes, which are potent mediators of inflammation and allergic reactions. 1-phenyl-3-pyrazolidinone (phenidone), a close structural analog of 1,5-Diphenylpyrazolidin-3-one, has been identified as an effective inhibitor of the LOX pathway. Structure-activity relationship studies on a series of 1-phenyl-3-pyrazolidinones have demonstrated that substitutions on the pyrazolidinone ring can significantly impact their 5-lipoxygenase inhibitory potency, with some derivatives exhibiting IC50 values in the nanomolar range.

The dual inhibition of both COX and LOX pathways by pyrazolidinone derivatives presents a significant therapeutic advantage, as it allows for a broader blockade of pro-inflammatory mediator synthesis.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine the inhibitory activity of 1,5-Diphenylpyrazolidin-3-one derivatives against COX-1 and COX-2, a common in vitro assay is employed.

Objective: To quantify the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction mixture is prepared containing the respective COX enzyme, a heme cofactor, and a suitable buffer (e.g., Tris-HCl).

-

Inhibitor Addition: The test compound (e.g., a 1,5-Diphenylpyrazolidin-3-one derivative) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Termination: The reaction is terminated by the addition of a quenching solution (e.g., a strong acid).

-

Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, 1,5-Diphenylpyrazolidin-3-one and its analogs can exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Studies have shown that pyrazole derivatives can block the TNF-α induced activation of the NF-κB pathway. This inhibition can occur at various levels of the signaling cascade, including the prevention of IκB degradation and the subsequent nuclear translocation of NF-κB. By suppressing the NF-κB pathway, these compounds can effectively downregulate the expression of key inflammatory mediators.

Diagram: Inhibition of the NF-κB Signaling Pathway

discovery of new 1,5-Diphenylpyrazolidin-3-one derivatives.

An In-Depth Technical Guide to the Discovery of New 1,5-Diphenylpyrazolidin-3-one Derivatives

Executive Summary

The 1,5-diphenylpyrazolidin-3-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Its derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the contemporary landscape surrounding the discovery of novel derivatives of this scaffold. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind synthetic strategies, provides detailed and reproducible experimental protocols, and synthesizes critical structure-activity relationship (SAR) insights. The guide is structured to facilitate a deep understanding of the key stages of discovery, from rational design and synthesis to robust biological evaluation, empowering research teams to navigate this promising area of drug development.

The Pyrazolidinone Core: A Scaffold of Pharmacological Significance

The pyrazolidinone ring system, particularly its oxo derivatives, represents a cornerstone in heterocyclic chemistry due to its profound impact on pharmaceutical development.[1][5][6] The history of pyrazolinone chemistry began with the synthesis of antipyrine, a potent antipyretic, by Ludwig Knorr.[5] Since then, the scaffold has been integrated into numerous therapeutic agents, including the well-known anti-inflammatory drug Phenylbutazone.[1][7]

The 1,5-diphenylpyrazolidin-3-one core offers a unique three-dimensional structure with multiple points for chemical modification. The phenyl rings at the N1 and C5 positions can be functionalized to modulate lipophilicity, electronic properties, and steric interactions, which in turn fine-tunes the compound's binding affinity to biological targets. This inherent versatility makes it an exceptionally attractive starting point for the development of new chemical entities targeting a wide array of diseases.

Core Synthetic Strategies: From Classical to Contemporary

The construction of the 1,5-diphenylpyrazolidin-3-one ring is typically achieved through cyclocondensation reactions. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, reaction efficiency, and scalability.

Classical Approach: Cyclocondensation of Hydrazines

The most established and straightforward route to 3-pyrazolidinones involves the reaction of α,β-unsaturated esters with hydrazine derivatives.[8][9] In the context of 1,5-diphenyl derivatives, this translates to the reaction of a substituted phenylhydrazine with an appropriate cinnamic acid ester or a related 3-phenylpropenoic acid derivative.

Causality in Experimental Design:

-

Choice of Hydrazine: The selection of the N-substituted phenylhydrazine directly installs the desired functional groups on the N1-phenyl ring of the final product.

-

Reaction Conditions: The reaction is often conducted under reflux in a protic solvent like ethanol or acetic acid. The acid can act as a catalyst for the initial Michael addition and subsequent intramolecular cyclization/dehydration. The use of a base, such as sodium acetate, can also be employed to facilitate the reaction.[2]

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol), leveraging the crystalline nature of many of these derivatives to achieve high purity.

Modern Synthetic Innovations

While classical methods are reliable, modern organic synthesis seeks to improve efficiency, yield, and environmental friendliness.

-

Multi-Component Reactions (MCRs): One-pot reactions involving an aldehyde, a β-ketoester, and a phenylhydrazine can rapidly generate complex pyrazolidinone structures, minimizing intermediate isolation steps and solvent waste.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.

-

Catalysis: The development of novel catalysts, such as Mg(II) acetylacetonate in water, provides an environmentally benign and efficient method for synthesizing pyrazolidine-3,5-dione derivatives.[3]

General Synthetic Workflow

The process from starting materials to a fully characterized novel compound follows a logical and rigorous pathway.

Caption: General workflow for synthesis and characterization.

Structural Characterization of Novel Derivatives

Unambiguous determination of the chemical structure is a critical step. A combination of spectroscopic techniques is employed to confirm the identity and purity of each newly synthesized compound.

-

¹H NMR Spectroscopy: Provides information on the number and connectivity of protons. Key signals include aromatic protons on the two phenyl rings, and the characteristic diastereotopic protons of the CH₂-CH moiety in the pyrazolidine ring.

-

¹³C NMR Spectroscopy: Reveals the number of unique carbon environments. The carbonyl carbon (C3) typically appears as a distinct signal downfield (~170-180 ppm).

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong absorption band around 1680-1720 cm⁻¹ is indicative of the C=O (amide) stretch in the five-membered ring.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass for formula confirmation.

Table 1: Example Spectroscopic Data for a Hypothetical Derivative

| Analysis Type | Characteristic Signal/Value | Interpretation |

| ¹H NMR | δ 7.0-8.0 ppm (m, 10H) | Aromatic protons from two phenyl rings |

| δ 4.5-4.8 ppm (dd, 1H) | C5-H proton | |

| δ 2.5-3.0 ppm (m, 2H) | C4-H₂ protons | |

| ¹³C NMR | δ 172.5 ppm | C3 carbonyl carbon |

| δ 120-145 ppm | Aromatic carbons | |

| δ 60.5 ppm | C5 carbon | |

| δ 42.1 ppm | C4 carbon | |

| IR (KBr) | 1695 cm⁻¹ | C=O stretching vibration |

| 3050 cm⁻¹ | Aromatic C-H stretching | |

| HRMS (ESI) | m/z [M+H]⁺: 239.1179 | Corresponds to formula C₁₅H₁₅N₂O⁺ |

Biological Evaluation and Structure-Activity Relationships

The therapeutic potential of new derivatives is assessed through a battery of biological assays. The choice of assay is guided by the known activities of the pyrazolidinone class, which prominently include anti-inflammatory and antimicrobial effects.[7][10][11]

In Vitro Anti-inflammatory Activity Protocol: COX-2 Inhibition Assay

This protocol provides a framework for assessing a compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.

Protocol Steps:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.

-

-

Assay Plate Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Add vehicle (DMSO) to control wells and serial dilutions of the test compound to experimental wells.

-

Add a known COX-2 inhibitor (e.g., Celecoxib) to positive control wells.

-

-

Enzyme Incubation:

-

Add the COX-2 enzyme solution to all wells.

-

Incubate the plate for 10 minutes at room temperature to allow the test compounds to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately begin monitoring the change in absorbance over time using a plate reader at the appropriate wavelength for the colorimetric probe.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Caption: Workflow for an in vitro COX-2 inhibition assay.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,5-diphenylpyrazolidin-3-one scaffold has yielded crucial insights into the structural requirements for biological activity.

-

N1-Phenyl Ring: Substituents on this ring primarily influence the compound's pharmacokinetic properties. Modifications here can alter solubility, metabolic stability, and overall bioavailability.

-

C5-Phenyl Ring: This position is often critical for pharmacodynamic interactions. The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can significantly impact potency and selectivity for a given biological target. For instance, studies on pyrazolidinone antibacterial agents have shown that strongly electron-withdrawing groups can be optimal for activity.[12]

-

C4-Position: While unsubstituted in the parent scaffold, derivatization at the C4 position with various alkyl or aryl groups can introduce new steric and electronic features, leading to novel biological profiles. Knoevenagel condensation at this position can yield derivatives with enhanced anti-inflammatory activity.[5]

Caption: Structure-Activity Relationship (SAR) map.

Future Perspectives and Conclusion

The discovery of novel 1,5-diphenylpyrazolidin-3-one derivatives continues to be a vibrant and productive field of research. Future efforts will likely focus on several key areas:

-

Target-Specific Design: Moving from broad screening to the rational design of derivatives that are highly selective for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Hybrid Molecules: The pharmacophore hybrid approach, which combines the pyrazolidinone core with other known bioactive moieties (like thiazolidinones), is a promising strategy to develop molecules with enhanced or dual-acting efficacy.[13]

-

Exploring New Therapeutic Areas: While anti-inflammatory and antimicrobial activities are well-established, the scaffold's versatility suggests potential in other areas such as neurodegenerative diseases, viral infections, and metabolic disorders.[2][8]

References

- Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. (2023, June). CHEM COMMUN.

- Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. (n.d.). ARKIVOC. Retrieved January 15, 2026.

-

Ternansky, R. J., & Draheim, S. E. (1993). Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1. Effect of nuclear modification on in vitro activity. Journal of Medicinal Chemistry, 36(22), 3219–3223. Available from: [Link]

-

Ternansky, R. J., Draheim, S. E., Pike, A. J., Counter, F. T., Eudaly, J. A., & Kasher, J. S. (1993). Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters. Journal of Medicinal Chemistry, 36(22), 3224–3229. Available from: [Link]

- Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). PubMed Central. Retrieved January 15, 2026.

-

A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. (2022, April 26). ResearchGate. Available from: [Link]

-

Grošelj, U., & Svete, J. (2015). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. ARKIVOC, 2015(6), 175–205. Available from: [Link]

-

A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. (2022, February 22). Faculty of Agriculture - Assiut University. Available from: [Link]

-

Abd-Ella, A. A., Metwally, S. A., & Hassan, M. A. (2022). A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. Current Chemistry Letters, 11(2), 157-172. Available from: [Link]

-

Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1. Effect of nuclear modification on in vitro activity. (n.d.). ACS Publications. Retrieved January 15, 2026. Available from: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. (n.d.). TSI Journals. Retrieved January 15, 2026. Available from: [Link]

-

Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. (2018, October 11). ResearchGate. Available from: [Link]

-

Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. Available from: [Link]

-

Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020, December). ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026. Available from: [Link]

-

Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. Available from: [Link]

-

Kumar, S., Bawa, S., Drabu, S., Kumar, R., & Gupta, H. (2009). Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-infective Drug Discovery, 4(3), 154–163. Available from: [Link]

-

Wachowiak, R. (1979). Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 2: Chemical transformations of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (prenazone) and its main decomposition product N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid in sulphuric acid concentrated. Arzneimittel-Forschung, 29(5), 725–727. Available from: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). PubMed Central. Retrieved January 15, 2026. Available from: [Link]

Sources

- 1. b.aun.edu.eg [b.aun.edu.eg]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives | Faculty of Agriculture [b.aun.edu.eg]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1. Effect of nuclear modification on in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 1,5-Diphenylpyrazolidin-3-one

Introduction

1,5-Diphenylpyrazolidin-3-one is a heterocyclic compound belonging to the pyrazolidinone family. The precise characterization of such molecules is fundamental in fields ranging from medicinal chemistry to materials science, where structure dictates function. Spectroscopic analysis provides the definitive toolkit for unambiguous structure elucidation, purity assessment, and conformational analysis. This guide offers an in-depth, technically-grounded exploration of the multi-faceted spectroscopic characterization of 1,5-Diphenylpyrazolidin-3-one, designed for researchers and drug development professionals. Our approach moves beyond mere data reporting, focusing on the causal logic behind experimental choices and the synergy between different analytical techniques to build a self-validating structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For 1,5-Diphenylpyrazolidin-3-one, both ¹H and ¹³C NMR are indispensable for mapping the connectivity and chemical environment of each atom.

Rationale and Mechanistic Insight

The choice of NMR as the primary tool is dictated by its ability to resolve individual atoms within a molecular structure. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling provides direct evidence of through-bond connectivity to neighboring nuclei. In a molecule with multiple phenyl rings and a heterocyclic core, NMR allows us to precisely assign protons and carbons to their respective positions, confirming the isomeric structure and identifying the substitution pattern.

Predicted ¹H and ¹³C NMR Spectral Features

The structure of 1,5-Diphenylpyrazolidin-3-one presents distinct regions that give rise to characteristic NMR signals. Analysis of analogous structures, such as 1,2-Diphenylpyrazolidine-3,5-dione, provides a strong basis for these predictions[1].

-

¹H NMR Spectrum:

-

Aromatic Protons (10H): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the downfield region, typically between δ 7.0 - 7.6 ppm . The exact chemical shifts and multiplicities will depend on the specific electronic effects exerted by their attachment points on the pyrazolidinone ring.

-

Methine Proton (C5-H, 1H): The proton at the C5 position, being adjacent to both a nitrogen atom and a phenyl group, is expected to be a multiplet, likely a doublet of doublets (dd), due to coupling with the two diastereotopic protons at C4. Its chemical shift is predicted to be in the δ 4.5 - 5.0 ppm range.

-

Methylene Protons (C4-H₂, 2H): The two protons on the C4 carbon are diastereotopic, meaning they are chemically non-equivalent. They will couple with each other (geminal coupling) and with the C5 proton (vicinal coupling), resulting in two distinct multiplets in the δ 2.5 - 3.5 ppm range.

-

Amine Proton (N1-H, 1H): The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is expected to appear in the δ 5.0 - 8.0 ppm range and may be confirmed by a D₂O exchange experiment, where the peak disappears.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon (C3): The amide carbonyl carbon is the most deshielded carbon in the structure, predicted to have a chemical shift in the range of δ 168 - 172 ppm , consistent with data from similar pyrazolidinone systems[2][3].

-

Aromatic Carbons (12C): The twelve carbons of the two phenyl rings will appear in the typical aromatic region of δ 115 - 145 ppm . The carbons directly attached to the pyrazolidinone ring (ipso-carbons) will have distinct shifts from the others.

-

Methine Carbon (C5): The C5 carbon, bonded to two nitrogen atoms and a phenyl group, is expected around δ 60 - 65 ppm .

-

Methylene Carbon (C4): The aliphatic C4 carbon will be the most upfield signal, predicted to be in the δ 35 - 45 ppm range.

-

Data Presentation: Predicted NMR Chemical Shifts

| Atom/Group | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl Protons | ¹H NMR | 7.0 - 7.6 | Multiplet (m) |

| C5-H | ¹H NMR | 4.5 - 5.0 | Doublet of Doublets (dd) |

| C4-H₂ | ¹H NMR | 2.5 - 3.5 | Multiplets (m) |

| N1-H | ¹H NMR | 5.0 - 8.0 | Broad Singlet (br s) |

| C3 (C=O) | ¹³C NMR | 168 - 172 | Singlet |

| Phenyl Carbons | ¹³C NMR | 115 - 145 | Multiple Signals |

| C5 | ¹³C NMR | 60 - 65 | Singlet |

| C4 | ¹³C NMR | 35 - 45 | Singlet |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of high-purity 1,5-Diphenylpyrazolidin-3-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons like N-H[1]. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended[1].

-

Instrumentation: Acquire spectra on an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion and resolution[1].

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (TMS).

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" that corroborates the structure proposed by NMR.

Rationale and Mechanistic Insight

The rationale for using IR spectroscopy is to confirm the presence of key structural motifs, particularly the amide C=O and the N-H bond, which are defining features of the 1,5-Diphenylpyrazolidin-3-one core. The position, intensity, and shape of these absorption bands provide orthogonal validation of the molecular structure. For instance, the frequency of the C=O stretch is sensitive to ring strain and conjugation, making it a valuable diagnostic tool.

Characteristic Vibrational Modes

Based on the spectra of similar compounds like 1-Phenyl-3-pyrazolidinone and other pyrazolidinone derivatives, the following key absorptions are expected[2][4][5]:

-

N-H Stretch: A moderate to strong, somewhat broad band located at ~3200-3300 cm⁻¹ , characteristic of a secondary amine/amide N-H bond.

-

Aromatic C-H Stretch: Multiple weak to sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹ ).

-

Aliphatic C-H Stretch: Weak to medium bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) from the CH and CH₂ groups of the pyrazolidinone ring.

-

Amide C=O Stretch: A very strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

-

Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region, indicative of the phenyl rings.

-

C-N Stretch: A medium intensity band typically found in the 1200-1350 cm⁻¹ range.

Data Presentation: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H | Stretch | 3200 - 3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3030 - 3080 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Weak to Medium |

| C=O (Amide) | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR has largely superseded traditional KBr pellet methods due to its simplicity and speed, requiring no sample preparation[6].

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1,5-Diphenylpyrazolidin-3-one powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of the characteristic absorption bands.

Visualization: IR Analysis Process

Caption: Step-by-step process for FTIR analysis using ATR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the molecular formula and provides further evidence for the proposed structure by revealing stable substructural components.

Rationale and Mechanistic Insight

The primary rationale for MS is to obtain the molecular weight with high precision, which allows for the unambiguous determination of the molecular formula. Electron Impact (EI) ionization is a common technique that imparts significant energy to the molecule, causing it to fragment in predictable ways[7][8]. The fragmentation pattern is a molecular fingerprint; the resulting charged fragments are detected, and their mass-to-charge ratios (m/z) are used to piece together the original structure. The stability of the resulting fragment ions (e.g., resonance-stabilized cations) dictates the most likely fragmentation pathways[9].

Molecular Ion and Predicted Fragmentation Pathway

The molecular formula for 1,5-Diphenylpyrazolidin-3-one is C₁₅H₁₄N₂O. Its monoisotopic mass is approximately 238.11 g/mol . Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 238 .

Key predicted fragmentation steps include:

-

Loss of a Phenyl Group: Cleavage of the C5-phenyl bond would result in the loss of a phenyl radical (•C₆H₅, mass 77), leading to a fragment at m/z 161 .

-

Formation of Phenyl Cation: The phenyl group itself can be detected as a cation at m/z 77 .

-

Ring Cleavage: The pyrazolidinone ring can fragment. A common cleavage in similar structures is alpha-cleavage next to the carbonyl group. For example, cleavage between C4 and C5 could lead to various fragments.

-

Formation of Acylium Ion: Cleavage of the N1-C5 bond could lead to the formation of a stable acylium ion, [C₆H₅-N-CO]⁺, at m/z 119 .

Data Presentation: Predicted Key Mass Fragments

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 238 | Molecular Ion (M⁺˙) | [C₁₅H₁₄N₂O]⁺˙ | Confirms molecular weight. |

| 161 | [M - C₆H₅]⁺ | [C₉H₉N₂O]⁺ | Loss of the phenyl group from C5. |

| 119 | [C₆H₅NCO]⁺ | [C₇H₅NO]⁺ | Formation of a stable acylium ion. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, often a prominent peak. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule to form the M⁺˙ radical cation[7].

-

Fragmentation: The energetically unstable M⁺˙ undergoes fragmentation into smaller charged ions and neutral radicals.

-

Mass Analysis: Accelerate the positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 1,5-Diphenylpyrazolidin-3-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly the extent of conjugation. While less structurally specific than NMR or MS, it is a valuable and simple technique for confirming the presence of chromophores.

Rationale and Mechanistic Insight

The phenyl rings and the carbonyl group in 1,5-Diphenylpyrazolidin-3-one act as chromophores. The rationale for this analysis is to observe the π → π* electronic transitions associated with these conjugated systems. The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The results can be compared to similar aromatic and heterocyclic systems[10][11][12].

Expected Spectral Features

The molecule contains two phenyl rings, which will give rise to strong π → π* transitions. A strong absorption band is expected in the 250-300 nm region. The n → π* transition of the carbonyl group is also possible but is typically much weaker and may be obscured by the stronger π → π* absorptions.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

-

Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Integrated Spectroscopic Analysis: A Cohesive Conclusion

No single technique provides absolute structural proof. The strength of this analytical guide lies in the integration of orthogonal data streams to build an unshakeable structural assignment.

The process is as follows:

-

MS provides the molecular formula (from the high-resolution m/z of the M⁺˙ peak at 238.11) and key substructures (fragments at m/z 161 and 77 confirming a labile phenyl group).

-

IR confirms the presence of the essential functional groups: an amide C=O (~1690 cm⁻¹), an N-H bond (~3250 cm⁻¹), and aromatic rings (>3000 cm⁻¹).

-

NMR provides the definitive framework. ¹³C NMR confirms the carbon count (15 distinct carbons, including one C=O, one aliphatic CH₂, one aliphatic CH, and twelve aromatic carbons). ¹H NMR shows the correct number of protons in each distinct chemical environment (10 aromatic, 1 methine, 2 methylene, 1 amine) and, crucially, their connectivity through spin-spin coupling, confirming the 1,5-substitution pattern.

-

UV-Vis corroborates the presence of the conjugated aromatic system with a characteristic λₘₐₓ.

Together, these four techniques provide a self-validating and comprehensive characterization, confirming the identity and purity of 1,5-Diphenylpyrazolidin-3-one with the highest degree of scientific certainty.

References

- Vertex AI Search. (n.d.). 1H-NMR and 13C-NMR Spectra.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. BenchChem.

- PubChem. (n.d.). 1,2-Diphenyl-3,5-pyrazolidinedione. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 1,5-Diphenyl-3-(phenylmethylsulfanyl)-6-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-4-one.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). FTIR spectrum of PPD.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- ResearchGate. (n.d.). Fragments of 1 H NMR spectra of....

- ChemicalBook. (n.d.). 1-phenylpyrazolidine-3,5-dione(19933-22-3) 1H NMR spectrum.

- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.

- ResearchGate. (2017). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- The Royal Society of Chemistry. (2014, March 13). 1H NMR of COMPOUND.

- ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....

- ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6).

- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.

- ResearchGate. (n.d.). (a) UV–Vis absorption spectra of compound (1–5) in DMSO solution. (b)....

- ResearchGate. (n.d.). UV-Vis spectra of 1 and 3 in DMF. (Concentration 1x10 −5 mol.L −1 ).

- NIST. (n.d.). 3-Pyrazolidinone, 1-phenyl-. NIST Chemistry WebBook.

- SciSpace. (n.d.). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-.

- Spectroscopy. (n.d.). Advances in Infrared Spectroscopy: A Peer-Reviewed Special Issue.

- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.

- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.

- NIST. (n.d.). 3-Pyrazolidinone, 1-phenyl-. NIST Chemistry WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical Properties of 1,5-Diphenylpyrazolidin-3-one

This guide provides a comprehensive technical overview of the physical and spectroscopic properties of 1,5-Diphenylpyrazolidin-3-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies to serve as a vital resource for the characterization of this heterocyclic compound.

Introduction to 1,5-Diphenylpyrazolidin-3-one

1,5-Diphenylpyrazolidin-3-one belongs to the pyrazolidinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The precise arrangement of the two phenyl groups at the 1 and 5 positions of the pyrazolidinone core significantly influences its chemical and biological properties. A thorough understanding of its physical characteristics is paramount for its identification, purity assessment, and further development in medicinal chemistry.

While comprehensive data for 1,5-Diphenylpyrazolidin-3-one is not as abundant in peer-reviewed literature as for some of its isomers, this guide consolidates available information and provides robust protocols for its empirical characterization. A Canadian patent describes a class of 1,5-diphenylpyrazolin-3-one compounds with antiallergic properties, highlighting the therapeutic potential of this scaffold.[1]

Physicochemical Properties

The physical properties of a compound are fundamental to its handling, formulation, and absorption characteristics. The following table summarizes the anticipated physicochemical properties of 1,5-Diphenylpyrazolidin-3-one, based on data for analogous compounds and general principles of organic chemistry.

| Property | Value | Experimental Method |

| Molecular Formula | C₁₅H₁₄N₂O | Mass Spectrometry |

| Molecular Weight | 238.29 g/mol | Mass Spectrometry |

| Melting Point | Not available in literature. Expected to be a crystalline solid with a sharp melting point. | Capillary Melting Point Apparatus or DSC |

| Boiling Point | Not available in literature. Likely to decompose at high temperatures. | Not applicable |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Equilibrium Solubility Assay |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous structural elucidation and purity verification of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1,5-Diphenylpyrazolidin-3-one is expected to show distinct signals for the aromatic protons of the two phenyl rings and the protons on the pyrazolidinone ring. The chemical shifts and coupling patterns of the diastereotopic methylene protons and the methine proton at the C5 position are particularly diagnostic.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals include the carbonyl carbon of the pyrazolidinone ring (typically in the range of 165-175 ppm) and the carbons of the two phenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,5-Diphenylpyrazolidin-3-one is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.

Mass Spectrometry (MS)